REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[NH:13][CH3:14].[H][H]>C1COCC1.[Pd]>[NH2:10][C:6]1[C:5]([NH:13][CH3:14])=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([NH:2][CH3:1])=[O:15]
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
CNC(C1=C(C(=CC=C1)[N+](=O)[O-])NC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through CELITE® and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)NC)C=CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |